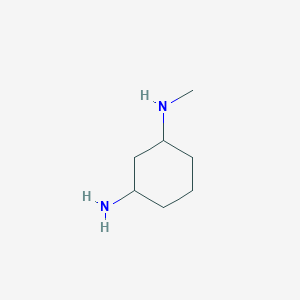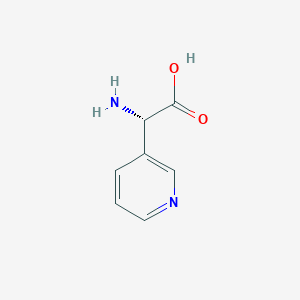
2,4,4-Trimetilpentan-1-ol
Descripción general
Descripción
2,4,4-Trimethyl-1-pentanol is an organic compound with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . . This compound is a clear, colorless liquid with a boiling point of 168-169°C and a density of 0.818 g/mL at 25°C . It is primarily used as a solvent and an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-1-pentanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It is known to be the principal metabolite of 2,2,4-trimethylpentane , suggesting that it may interact with similar biological targets.
Biochemical Pathways
It is known that the compound is involved in the metabolism of 2,2,4-trimethylpentane , but the specific pathways and their downstream effects require further investigation.
Métodos De Preparación
2,4,4-Trimethyl-1-pentanol can be synthesized through various methods:
Reaction of Pentanal with Methylating Agents: This method involves the reaction of pentanal with methylating agents to produce 2,4,4-trimethyl-1-pentanol.
Grignard Reaction: Another common method is the reaction of pentanoic acid esters with Grignard reagents.
Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4,4-Trimethyl-1-pentanol undergoes several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2,4,4-Trimethyl-1-pentanol can be compared with other similar compounds such as:
2,2,4-Trimethyl-1-pentanol: This compound has a similar structure but differs in the position of the methyl groups.
2,4,4-Trimethylpentane: This is a hydrocarbon with a similar carbon skeleton but lacks the hydroxyl group.
The uniqueness of 2,4,4-trimethyl-1-pentanol lies in its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
2,4,4-trimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVRWHPZZOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311590 | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-63-6 | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4-Trimethylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16325-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 2,4,4-Trimethyl-1-pentanol?
A1: While the provided research abstracts don't delve into the environmental fate of 2,4,4-Trimethyl-1-pentanol, one study focuses on its reaction with chlorine atoms in the atmosphere []. This suggests that atmospheric photooxidation is a likely degradation pathway for this compound. Further research would be needed to determine specific byproducts and their environmental impact.
Q2: What analytical techniques have been employed to identify and quantify 2,4,4-Trimethyl-1-pentanol in complex mixtures?
A2: One of the studies used Gas Chromatography-Mass Spectrometry (GC-MS) to identify 2,4,4-Trimethyl-1-pentanol within a chloroform extract []. This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. This highlights the applicability of GC-MS for analyzing this compound in complex matrices.
Q3: Has 2,4,4-Trimethyl-1-pentanol been identified in any natural sources?
A3: Yes, 2,4,4-Trimethyl-1-pentanol was identified as a constituent of the chloroform extract obtained from Pratia begonifolia (Wall.) Lindl., a plant traditionally used for treating kidney stones []. This finding suggests potential pharmacological properties of this compound that require further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)










